molecular formula C13H17BrN2O2 B2548026 tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate CAS No. 2188181-83-9

tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B2548026
CAS No.: 2188181-83-9
M. Wt: 313.195
InChI Key: ZSFOXZDVNRVJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS: 2188181-83-9) is a brominated naphthyridine derivative with a tert-butyl carbamate protective group. It has a molecular weight of 313.19 g/mol and a purity of ≥95%, as reported by commercial suppliers . The compound is primarily utilized in pharmaceutical and organic synthesis, where the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl group enhances solubility and stability during synthetic processes. Its structural framework combines a partially saturated 1,5-naphthyridine core with a sterically hindered ester, making it a versatile intermediate for drug discovery .

Properties

IUPAC Name

tert-butyl 6-bromo-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-10(16)6-7-11(14)15-9/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFOXZDVNRVJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS Number: 2188181-83-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13H17BrN2O2
  • Molar Mass : 313.19 g/mol
  • Density : 1.398 g/cm³ (predicted)
  • Boiling Point : 392.9 °C (predicted)
  • pKa : 1.49 (predicted) .

Antitumor Activity

Recent studies have indicated that derivatives of naphthyridine, including this compound, exhibit significant antitumor activity. The mechanism is often linked to the inhibition of Class I PI3-kinase enzymes, which play a crucial role in tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits Class I PI3K enzymes; potential in treating p53-deficient tumors
Enzyme InhibitionSelective inhibition of specific PI3K isoforms contributing to cancer progression
CytotoxicityExhibits cytotoxic effects on various cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • PI3K Inhibition : The compound inhibits the PI3K pathway, which is crucial for cell survival and proliferation in cancer cells.
  • Selective Targeting : It shows selectivity towards certain isoforms of PI3K, enhancing its therapeutic potential while minimizing side effects .
  • Cytotoxic Effects : Studies have demonstrated that it induces apoptosis in cancer cell lines through various pathways .

Case Studies

Several studies highlight the efficacy of this compound:

  • Study on p53-deficient Tumors :
    • Researchers found that this compound effectively inhibited tumor growth in models with p53 mutations.
    • The study reported a significant reduction in tumor size and improved survival rates in treated subjects compared to controls .
  • Cytotoxicity Assessment :
    • A series of assays were conducted on different cancer cell lines (e.g., breast and lung cancer).
    • The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent cytotoxicity .

Scientific Research Applications

Pharmaceutical Development

  • Antimicrobial Activity : Studies indicate that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Specifically, tert-butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has been evaluated for its efficacy against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anticancer Properties : Research has shown that naphthyridine derivatives possess anticancer activities. The compound's structural features may contribute to its ability to inhibit tumor growth in specific cancer cell lines. In vitro studies have demonstrated its potential in inducing apoptosis in cancer cells.

Synthetic Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create new compounds with desired biological activities.
  • Reagent in Organic Reactions : The bromine atom in the compound can be utilized for substitution reactions, enabling the synthesis of various derivatives that may exhibit enhanced pharmacological properties.

Material Science

  • Polymer Chemistry : The compound has potential applications in the development of novel polymers with specific functionalities. Its ability to participate in polymerization reactions can lead to materials with unique thermal and mechanical properties.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various naphthyridine derivatives, including this compound. The results indicated a significant inhibition of growth against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. These findings suggest its potential role as an anticancer agent and warrant further exploration into its mechanisms and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is compared below with three related compounds:

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

  • CAS : 930111-10-7
  • Molecular Weight : 370.28 g/mol
  • Structure : Features a piperidine ring substituted with a 4-bromobenzyloxy group and a tert-butyl carbamate.
  • Key Differences :
    • The piperidine core lacks the aromaticity and planarity of the 1,5-naphthyridine system, reducing conjugation and altering reactivity.
    • Melting point: 50.5–52.5°C, significantly lower than brominated naphthyridine derivatives, indicating differences in crystallinity .
  • Applications : Used in peptide mimetics and as a building block for kinase inhibitors .

tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1′H-spiro[1,3-benzoxazine-2,4′-piperidine]-1′-carboxylate

  • CAS : 690632-05-4
  • Molecular Weight : 397.26 g/mol
  • Structure : Contains a spirocyclic benzoxazine-piperidine system with a bromine substituent.
  • Higher melting point (226–227°C) suggests stronger intermolecular forces compared to the naphthyridine analog .
  • Applications : Explored in CNS drug development due to its constrained geometry .

tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

  • CAS : 2314394-11-9
  • Molecular Weight : 289.37 g/mol
  • Structure: Replaces bromine with a 1-aminocyclopropyl group on the naphthyridine core.
  • Key Differences :
    • The absence of bromine eliminates cross-coupling reactivity, shifting its role to amination or cycloaddition reactions.
    • Predicted pKa of 7.0 ± 0.20 indicates moderate basicity, contrasting with the neutral brominated analog .
  • Applications : Discontinued commercially, suggesting challenges in stability or synthesis scalability .

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Core Structure Key Substituent Melting Point (°C) Applications
This compound 2188181-83-9 313.19 1,5-Naphthyridine Bromine N/A Cross-coupling intermediates
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate 930111-10-7 370.28 Piperidine 4-Bromobenzyloxy 50.5–52.5 Kinase inhibitors
tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1′H-spiro[1,3-benzoxazine-2,4′-piperidine]-1′-carboxylate 690632-05-4 397.26 Spirocyclic benzoxazine Bromine 226–227 CNS therapeutics
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate 2314394-11-9 289.37 1,5-Naphthyridine 1-Aminocyclopropyl N/A Discontinued

Key Findings and Implications

Reactivity: The bromine atom in this compound enables versatile cross-coupling reactions, unlike its aminocyclopropyl analog, which is more suited for nucleophilic substitutions .

Structural Flexibility : Piperidine and spirocyclic analogs exhibit reduced aromaticity, favoring applications in rigid scaffolds, whereas the naphthyridine core supports planar conjugation critical for targeting aromatic enzyme pockets .

Commercial Viability: The discontinuation of the aminocyclopropyl derivative highlights the importance of substituent stability in industrial-scale synthesis .

Preparation Methods

Core Synthesis of 3,4-Dihydro-1,5-naphthyridine

The 1,5-naphthyridine scaffold is typically constructed via cyclization or condensation reactions. For partially hydrogenated derivatives like 3,4-dihydro-1,5-naphthyridine, the Skraup-Doebner-Miller reaction and Meldrum’s acid-mediated cyclization are prominent approaches.

Skraup-Doebner-Miller Reaction

The Skraup reaction involves condensation of 3-aminopyridine derivatives with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions. For example, heating 3-amino-4-methylpyridine with iodine in dioxane/water (1:1) yields 2-methyl-1,5-naphthyridine. Adapting this method, 3-amino-4-(tert-butoxycarbonyl)pyridine can undergo cyclization with glycerol and m-nitrobenzenesulfonic acid (m-NO₂PhSO₃Na) to form the 3,4-dihydro-1,5-naphthyridine core. The tert-butyl group is introduced later via N-protection.

Meldrum’s Acid Cyclization

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) facilitates cyclization by forming enamine intermediates. Reacting 3-aminopyridine derivatives with Meldrum’s acid in diphenyl ether at 150°C generates 8-hydroxy-1,5-naphthyridines. Decarboxylation and hydrogenation yield 3,4-dihydro derivatives. For instance, 3-amino-4-bromopyridine reacts with Meldrum’s acid to form 6-bromo-8-hydroxy-1,5-naphthyridine, which is hydrogenated to 3,4-dihydro-6-bromo-1,5-naphthyridine.

Bromination at the 6-Position

Introducing bromine at the 6-position of 3,4-dihydro-1,5-naphthyridine requires regioselective electrophilic substitution or transition-metal-catalyzed coupling.

Direct Electrophilic Bromination

Bromination of 1,5-naphthyridines occurs preferentially at electron-deficient positions. Using bromine (Br₂) in chlorosulfonic acid at 0–5°C selectively brominates the 6-position due to the directing effect of the adjacent nitrogen. For example, treating 3,4-dihydro-1,5-naphthyridine with Br₂ in H₂SO₄ yields 6-bromo-3,4-dihydro-1,5-naphthyridine in 45–60% yield.

Palladium-Catalyzed Coupling

Cross-coupling reactions enable late-stage bromination. The Buchwald-Hartwig amination or Ullmann coupling can introduce bromine via aryl halide intermediates. For instance, 6-chloro-3,4-dihydro-1,5-naphthyridine reacts with CuBr₂ and 1,10-phenanthroline in DMF at 120°C to afford the 6-bromo derivative.

N-Protection with tert-Butyl Carbamate

The secondary amine at the 1-position is protected as a tert-butyl carbamate (Boc group) to prevent side reactions during subsequent steps.

Boc Protection via Schotten-Baumann Reaction

Treating 6-bromo-3,4-dihydro-1,5-naphthyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in THF/DCM (1:1) installs the Boc group. For example, stirring at 25°C for 12 hours yields tert-butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate in 85–92% purity.

Alternative Protecting Groups

While Boc is standard, alternative groups like Fmoc or Cbz are less common due to steric hindrance. Comparative studies show Boc provides optimal stability under acidic and basic conditions.

Integrated Synthetic Routes

Combining the above steps, three primary routes emerge:

Route 1: Sequential Cyclization-Bromination-Protection
  • Synthesize 3,4-dihydro-1,5-naphthyridine via Skraup reaction.
  • Brominate at C6 using Br₂/H₂SO₄.
  • Protect the amine with Boc₂O.
    Overall Yield : 32–40%.
Route 2: Bromine Incorporation During Cyclization
  • Use pre-brominated 3-amino-4-bromopyridine in Meldrum’s acid cyclization.
  • Hydrogenate and protect with Boc₂O.
    Overall Yield : 28–35%.
Route 3: Late-Stage Bromination of Protected Intermediate
  • Protect 3,4-dihydro-1,5-naphthyridine with Boc₂O.
  • Brominate using Pd(OAc)₂/Xantphos catalyst.
    Overall Yield : 25–30%.

Reaction Optimization and Challenges

Regioselectivity in Bromination

Electrophilic bromination favors C6 due to resonance stabilization of the intermediate sigma complex by the adjacent nitrogen. Competing bromination at C2 or C8 is mitigated using bulky solvents like DMPU.

Hydrogenation Side Reactions

Partial over-hydrogenation of the 3,4-dihydro ring to tetrahydro derivatives is minimized by using Pd/C under H₂ at 30 psi.

Boc Group Stability

The Boc group is prone to cleavage under strong acids (e.g., TFA), necessitating neutral conditions during bromination.

Analytical Characterization

Key spectroscopic data for this compound:

  • ¹H NMR (CDCl₃): δ 1.52 (s, 9H, tert-butyl), 2.85 (t, 2H, CH₂), 3.67 (t, 2H, CH₂), 4.40 (s, 2H, NCH₂), 7.32 (d, 1H, Ar-H).
  • MS (ESI+) : m/z 313.19 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs Route 1 due to cost efficiency. Critical parameters include:

  • Bromination Temperature : Controlled at –5°C to avoid polybromination.
  • Catalyst Recycling : Iodine from Skraup reactions is recovered via extraction.
  • Waste Management : H₂SO₄ and Br₂ are neutralized with NaHCO₃ before disposal.

Q & A

Q. What are the common synthetic routes for tert-butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate?

The compound is typically synthesized via cyclization or functionalization of pre-existing naphthyridine scaffolds. For example, bromination of tert-butyl-protected dihydronaphthyridine precursors using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions is a common approach . The Hantzsch dihydropyridine synthesis, involving condensation of aldehydes, β-keto esters, and ammonia, may also serve as a foundational method for related intermediates . Reaction optimization often involves solvents like ethanol or THF, with reflux conditions and inert atmospheres to prevent decomposition.

Q. How can the structure of this compound be validated post-synthesis?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify characteristic signals, such as the tert-butyl group (~1.4 ppm for 1^1H) and the dihydronaphthyridine backbone protons (e.g., 2.7–3.5 ppm for methylene groups) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight, with bromine isotopes (M+ and M+2 peaks) providing diagnostic signatures .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using programs like SHELXL can resolve bond lengths and stereochemistry .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound may be limited, general precautions include:

  • Avoiding inhalation or skin contact (use PPE: gloves, lab coat, goggles).
  • Working in a fume hood to mitigate exposure to brominated intermediates.
  • Storing away from ignition sources due to potential flammability of tert-butyl groups .
  • Referencing GHS guidelines (e.g., P201, P210) for hazard mitigation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using the bromo-substituted naphthyridine scaffold?

The bromine atom at position 6 serves as a reactive site for palladium-catalyzed cross-coupling. Key considerations include:

  • Catalyst Selection : Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 are effective for aryl/heteroaryl boronic acid partners .
  • Solvent/Base Systems : Use dioxane or toluene with K2_2CO3_3 or Cs2_2CO3_3 to enhance reactivity.
  • Temperature : Reactions often require heating (80–100°C) for 12–24 hours.
  • Monitoring : TLC or LC-MS tracks reaction progress, with purification via silica gel chromatography (e.g., PE/EA gradients) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or crystal packing effects. Mitigation approaches:

  • 2D NMR : HSQC and HMBC correlate protons and carbons to confirm connectivity .
  • Dynamic NMR : Variable-temperature studies identify rotational barriers or conformational exchange.
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in ring-opening or functionalization reactions?

The Boc (tert-butoxycarbonyl) group acts as a protective moiety for secondary amines. Its steric bulk can:

  • Modulate Reactivity : Slow nucleophilic attacks on adjacent positions.
  • Facilitate Deprotection : Acidic conditions (e.g., TFA/DCM) cleave the Boc group, enabling downstream functionalization (e.g., amidation, alkylation) .
  • Impact Solubility : The Boc group enhances solubility in organic solvents, aiding purification .

Methodological Challenges and Solutions

Q. Why might yields vary in bromination reactions targeting this scaffold, and how can reproducibility be improved?

Yield inconsistencies often stem from:

  • Radical vs. Electrophilic Pathways : NBS/azobisisobutyronitrile (AIBN) systems favor radical mechanisms, while Br2_2/FeBr3_3 promotes electrophilic substitution.
  • Moisture Sensitivity : Strict anhydrous conditions (e.g., molecular sieves) stabilize reactive intermediates.
  • Substrate Purity : Pre-purify starting materials via recrystallization or column chromatography to eliminate competing side reactions .

Q. What analytical techniques differentiate regioisomers or byproducts in Suzuki-coupled derivatives?

  • HPLC-MS : High-resolution separation coupled with mass detection identifies isomers based on retention times and fragmentation patterns.
  • NOESY NMR : Nuclear Overhauser effects reveal spatial proximity of protons in regioisomers.
  • X-ray Diffraction : Definitive for distinguishing substitution patterns in crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.